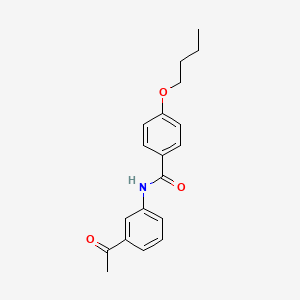![molecular formula C16H20ClF3N2O B2662313 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride CAS No. 2418715-47-4](/img/structure/B2662313.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418715-47-4 . It has a molecular weight of 348.8 . The IUPAC name for this compound is N-(4-(aminomethyl)-2-fluorobenzyl)-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H . This code provides a unique representation of the molecule’s structure.It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Recognition and Solubility Enhancement
Research by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including acriflavine hydrochloride and 3-aminophenylboronic acid, facilitating their transfer from aqueous solutions to organic media. This finding suggests potential applications in enhancing the solubility and bioavailability of related compounds, including the specified carboxamide;hydrochloride derivative (Sawada et al., 2000).
Fluorine-18 Labeling for PET Imaging
Lang et al. (1999) explored the development of fluorine-18-labeled analogs of WAY 100635, incorporating various fluorinated derivatives to evaluate their biological properties in rats. The research highlighted the potential of using fluorine-18 in PET imaging to study receptor distribution and serotonin levels, indicating that modifications incorporating fluorine, similar to those in the compound of interest, could enhance imaging techniques (Lang et al., 1999).
Larvicidal Properties and Synthesis
A study by Taylor et al. (1998) synthesized and evaluated carboxamide derivatives related to cis-permethrin for their larvicidal properties against mosquito larvae. This research demonstrates the synthetic versatility of carboxamide derivatives and their potential applications in developing new insecticides (Taylor et al., 1998).
Antibacterial and Antipathogenic Activity
Limban et al. (2011) synthesized and characterized new thiourea derivatives, showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. The presence of fluorine and other halogens on the phenyl substituent significantly affected antibacterial activity, suggesting that similar compounds, including the specified cyclopropane carboxamide, could be explored for antibacterial applications (Limban et al., 2011).
Potential as Antidepressants
Research into 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by Bonnaud et al. (1987) evaluated their potential as antidepressants. The study highlights the pharmaceutical potential of cyclopropanecarboxylic acid derivatives, suggesting a research pathway for the specified compound (Bonnaud et al., 1987).
Propiedades
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWGTLVDCLCKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2(F)F)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)

![5-[[(1,1-Dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B2662237.png)

![1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662239.png)



![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)

![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)

![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2662252.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
